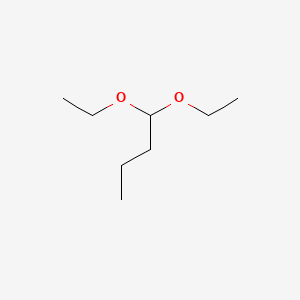

1,1-Diethoxybutane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHXZFGCCJLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063119 | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3658-95-5 | |

| Record name | 1,1-Diethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1-Diethoxybutane (CAS No. 3658-95-5), a key organic compound with applications in various scientific fields. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental methodologies, and visual representations of workflows.

Core Physicochemical Data

This compound, also known as butyraldehyde diethyl acetal, is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below, providing a consolidated view of its fundamental characteristics.

| Property | Value | Reference Temperature |

| Molecular Formula | C₈H₁₈O₂ | - |

| Molecular Weight | 146.23 g/mol | - |

| Density | 0.829 g/mL | 20 °C |

| Boiling Point | 143 °C | at 760 mmHg |

| Flash Point | 30 °C | - |

| Refractive Index | 1.396 | 20 °C |

| Melting Point | Data not available | - |

| Water Solubility | Slightly soluble | - |

Experimental Protocols

The accurate determination of physicochemical properties is paramount in scientific research. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature rises, dissolved air will be expelled from the capillary tube. The temperature is carefully monitored until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Experimental Workflow for Boiling Point Determination

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the liquid is recorded.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is commonly used for liquids with lower flash points.

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a closed-cup tester (e.g., Pensky-Martens or Abel apparatus).

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Flash Point Determination: The temperature at which a flash is observed inside the cup is recorded as the flash point.

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected and are largely determined by its molecular structure. The following diagram illustrates some of these relationships.

Structure-Property Relationships of this compound

This guide provides essential technical information on the physicochemical properties of this compound. The data and methodologies presented herein are intended to support research and development activities by providing a reliable and comprehensive reference.

References

Spectroscopic Data of 1,1-Diethoxybutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethoxybutane (also known as butyraldehyde diethyl acetal), a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.35 | t | 1H | 5.5 | H-1 |

| ~3.55 | dq | 2H | 9.5, 7.0 | H-1' |

| ~3.40 | dq | 2H | 9.5, 7.0 | H-1' |

| ~1.55 | m | 2H | - | H-2 |

| ~1.40 | m | 2H | - | H-3 |

| ~1.18 | t | 6H | 7.0 | H-2' |

| ~0.90 | t | 3H | 7.4 | H-4 |

Note: Data is interpreted from a publicly available spectrum and may be subject to minor variations.

¹³C NMR (Carbon-13) NMR Data (Predicted)

Due to the limited availability of experimental ¹³C NMR data in public databases, the following chemical shifts are predicted based on computational models and analysis of similar structures. These values serve as an estimation and should be confirmed by experimental data.

| Chemical Shift (δ) ppm | Assignment |

| ~103 | C-1 |

| ~60 | C-1' |

| ~37 | C-2 |

| ~19 | C-3 |

| ~15 | C-2' |

| ~14 | C-4 |

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending |

| 1375 | Medium | C-H bending (methyl) |

| 1120-1080 | Strong | C-O (acetal) stretching |

Mass Spectrometry (MS)

The mass spectrometry data was obtained from the NIST (National Institute of Standards and Technology) database and is consistent with the structure of this compound. The data was acquired using electron ionization (EI).[1]

| m/z | Relative Intensity | Assignment |

| 103 | 100% | [M-CH₂CH₃]+ |

| 75 | High | [CH(OCH₂CH₃)]+ |

| 47 | High | [CH₂CH₂OH]+ |

| 29 | Medium | [CH₂CH₃]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃).

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.

-

Sample Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

-

Sample Application: Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared salt plate assembly in the sample holder of the spectrometer.

-

Data Collection: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization

-

Sample Volatilization: As this compound is a volatile liquid, it can be introduced directly into the mass spectrometer via a heated inlet system or through a gas chromatograph (GC-MS).

-

Ionization Method: Utilize electron ionization (EI) as the method to generate ions. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

Data Acquisition

-

Instrumentation: Employ a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular ion and fragments of this compound (e.g., m/z 15-200).

-

Data Collection: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions of similar masses.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic techniques with structural information.

References

The Formation of 1,1-Diethoxybutane from Butanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the formation of 1,1-diethoxybutane from butanal and ethanol. This acid-catalyzed acetalization reaction is of significant interest in various chemical industries, including biofuels and as a protective group strategy in complex organic synthesis.

Reaction Mechanism and Signaling Pathway

The formation of this compound from butanal and ethanol is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds in a stepwise manner, initiated by the protonation of the butanal carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. The hemiacetal then undergoes protonation of its hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks this carbocation, and subsequent deprotonation yields the stable this compound acetal. The entire process is reversible, and the removal of water is crucial to drive the equilibrium towards the product.

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by various factors, including the type of acid catalyst, temperature, and reaction time. Below is a summary of key quantitative data compiled from various studies.

Catalyst Performance and Reaction Yields

Different acid catalysts exhibit varying efficiencies in promoting the acetalization of butanal. The choice of catalyst impacts the reaction rate and the final product yield. While specific yields for the butanal-ethanol reaction are not always explicitly reported in comparative studies, data from analogous reactions provide valuable insights.

| Catalyst | Catalyst Type | Typical Reaction Conditions | Butanal Conversion (%) | This compound Yield (%) | Reference |

| Amberlyst-15 | Heterogeneous (Ion-exchange resin) | 40-70°C, batch reactor | ~40-50 (at equilibrium) | Not explicitly stated | [1] |

| Amberlyst-47 | Heterogeneous (Ion-exchange resin) | 70°C, membrane reactor | Up to 70 | Not explicitly stated | [2] |

| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Reflux with water removal | High (qualitative) | High (qualitative) | [3][4] |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Not specified | Not specified | Not specified | [4] |

Note: Yields are highly dependent on the efficiency of water removal. The use of techniques like reactive distillation or pervaporation can significantly increase conversion and yield by shifting the reaction equilibrium.[1][2]

Thermodynamic and Kinetic Parameters

A comprehensive understanding of the reaction's thermodynamics and kinetics is crucial for process optimization. The following data, while for the analogous synthesis of 1,1-dibutoxyethane, provides a strong indication of the parameters for this compound formation.

| Parameter | Value | Units | Conditions |

| Thermodynamic Data | |||

| Standard Enthalpy of Reaction (ΔH°) | -14.59 | kJ mol⁻¹ | 298.15 K |

| Standard Gibbs Free Energy of Reaction (ΔG°) | -3.07 | kJ mol⁻¹ | 298.15 K |

| Standard Entropy of Reaction (ΔS°) | -38.64 | J mol⁻¹ K⁻¹ | 298.15 K |

| Kinetic Data | |||

| Activation Energy (Ea) | 51.55 | kJ mol⁻¹ | 10-50°C |

Data for the synthesis of 1,1-dibutoxyethane from butanal and butanol, which is expected to be thermodynamically and kinetically similar to the formation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound using a Dean-Stark Apparatus

This protocol is adapted from the synthesis of a higher homolog, 1,1-diethoxyhexane, and is a standard and effective method for acetal formation.[5]

Materials:

-

Butanal

-

Anhydrous Ethanol (3-fold molar excess)

-

Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, 1-2 mol%)

-

Toluene (or another suitable azeotroping agent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add butanal, a three-fold molar excess of anhydrous ethanol, and the acid catalyst. Assemble a Dean-Stark apparatus fitted with a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the excess ethanol and toluene using a rotary evaporator. Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-O ether bonds and the absence of the C=O carbonyl and O-H hydroxyl groups from the starting materials.

Side Reactions

Under acidic conditions and elevated temperatures, side reactions can occur, leading to the formation of byproducts. The most common side reaction is the elimination of ethanol from the hemiacetal intermediate or the final acetal product to form 1-ethoxy-1-butene (an enol ether).[1] Careful control of reaction conditions, particularly temperature, can help to minimize the formation of this and other potential byproducts.

Conclusion

The acid-catalyzed formation of this compound from butanal and ethanol is a well-established and versatile reaction. A thorough understanding of the reaction mechanism, kinetics, and thermodynamics is essential for optimizing reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts like Amberlyst resins offers advantages in terms of catalyst recovery and reuse. For large-scale production, process intensification techniques such as reactive distillation are effective in overcoming equilibrium limitations. The detailed experimental protocol provided in this guide serves as a robust starting point for the laboratory-scale synthesis of this important acetal.

References

An In-Depth Technical Guide to the Acid-Catalyzed Acetal Formation Mechanism

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acid-catalyzed acetal formation mechanism, a cornerstone reaction in organic synthesis. The formation of acetals is a reversible reaction between an aldehyde or ketone and two equivalents of an alcohol, proceeding through a hemiacetal intermediate.[1] This process is critical for its application in creating protecting groups for carbonyls, a vital strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. The reaction requires an acid catalyst, as alcohols are generally weak nucleophiles, and is governed by equilibrium principles that are crucial for achieving high yields.[2][3]

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed formation of an acetal from a carbonyl compound is a multi-step process involving proton transfers, nucleophilic attacks, and the elimination of a water molecule.[4] The entire mechanism is a series of equilibrium steps.[5]

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst.[6] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

First Nucleophilic Attack : A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[6] This results in the formation of a protonated hemiacetal.

-

Deprotonation to Form Hemiacetal : A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate.[6] Hemiacetals are typically unstable and exist in equilibrium with the starting carbonyl compound.[7]

-

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst.[6] This converts the hydroxyl group into a good leaving group: water.[8]

-

Formation of an Oxonium Ion : The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized carbocation, known as an oxonium ion.[6][9] This step would be an unfavorable SN1 reaction without the stabilization provided by the oxygen atom.[5]

-

Second Nucleophilic Attack : A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[6] This step results in the formation of a protonated acetal.

-

Final Deprotonation : A final deprotonation step, facilitated by a base, yields the neutral acetal product and regenerates the acid catalyst.[6]

Thermodynamics and Reaction Control

Acetal formation is a reversible process, and the position of the equilibrium is a critical consideration for synthesis.[9] From a thermodynamic standpoint, the reaction involves the conversion of three reactant molecules (one carbonyl, two alcohols) into two product molecules (one acetal, one water), resulting in a decrease in entropy.[10] This unfavorable entropy change means that, without intervention, the equilibrium may favor the starting materials.[5]

To drive the reaction toward the product side, Le Châtelier's principle is applied. Common strategies include:

-

Removal of Water : As water is a product, its continuous removal from the reaction mixture shifts the equilibrium to the right. This is often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]

-

Use of Excess Alcohol : Using one of the reactants, typically the alcohol, in large excess can also force the equilibrium toward the formation of the acetal.[11]

The reverse reaction, the hydrolysis of an acetal back to the carbonyl compound and alcohol, is favored by the presence of excess aqueous acid.[9]

References

- 1. byjus.com [byjus.com]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 10. Acetal - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Thermodynamic Profile of 1,1-Diethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1-diethoxybutane. Due to the limited availability of direct experimental data for this specific acetal, this report employs established group contribution methods to estimate key thermodynamic parameters. These estimations are supplemented with experimental data for the closely related compound, 1,1-diethoxyethane, to provide a comparative context. Furthermore, this guide outlines generalized experimental protocols for the determination of these properties and for the synthesis of this compound.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical reactions and physical processes. For this compound, these properties have been estimated using the Joback group contribution method, a well-established technique for predicting thermodynamic data for organic compounds based on their molecular structure.[1][2]

Table 1: Estimated Thermodynamic Properties of this compound

| Property | Symbol | Estimated Value | Unit |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔHf° | -485.5 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K) | ΔGf° | -208.9 | kJ/mol |

| Molar Heat Capacity (gas, 298.15 K) | Cp | 285.4 | J/(mol·K) |

| Molar Entropy (gas, 298.15 K) | S° | 495.2 | J/(mol·K) |

| Enthalpy of Vaporization (at normal boiling point) | ΔHvap | 39.8 | kJ/mol |

| Normal Boiling Point | Tb | 416.2 | K |

Note: These values are estimations derived from the Joback method and should be used with an understanding of their theoretical nature.

For comparative purposes, Table 2 presents experimental thermodynamic data for the similar, shorter-chain acetal, 1,1-diethoxyethane.

Table 2: Experimental Thermodynamic Properties of 1,1-Diethoxyethane

| Property | Symbol | Experimental Value | Unit | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔHf° | -418.5 | kJ/mol | [3] |

| Molar Heat Capacity (liquid, 298.15 K) | Cp | 237.7 | J/(mol·K) | [4][5] |

| Enthalpy of Vaporization (at 298.15 K) | ΔHvap | 39.8 | kJ/mol | [6] |

| Normal Boiling Point | Tb | 375.15 | K | [7] |

Experimental Protocols

Precise experimental determination of thermodynamic properties is crucial for many applications. Below are generalized protocols for measuring key thermodynamic parameters and for the synthesis of this compound.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric techniques. One common method is isothermal calorimetry . In this method, a sample of the liquid is vaporized at a constant temperature, and the heat required for this phase change is measured directly. The experimental setup typically involves a calorimeter with a sample cell, a temperature control system, and a means of measuring heat flow.

Determination of Heat Capacity

The heat capacity of a liquid can be measured using differential scanning calorimetry (DSC) . In a typical DSC experiment, a small, encapsulated sample of the liquid and a reference are heated at a constant rate. The difference in heat flow required to raise the temperature of the sample and the reference is measured, from which the heat capacity of the sample can be calculated.

Synthesis of this compound

This compound is synthesized via the acid-catalyzed reaction of butanal and ethanol.[8]

Reaction:

CH₃CH₂CH₂CHO + 2 CH₃CH₂OH ⇌ CH₃CH₂CH₂CH(OCH₂CH₃)₂ + H₂O

Materials:

-

Butanal

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., Amberlyst-15 resin, p-toluenesulfonic acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for reflux and distillation

Procedure:

-

Combine butanal and a molar excess of anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

The mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The excess ethanol is removed by distillation.

-

The crude product is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The final product, this compound, is purified by fractional distillation.

Visualizations

Synthesis of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Acid-Catalyzed Acetal Formation Mechanism

The synthesis of this compound proceeds through a well-established acid-catalyzed mechanism involving the formation of a hemiacetal intermediate.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. cheguide.com [cheguide.com]

- 3. Ethane, 1,1-diethoxy- (CAS 105-57-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 5. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 6. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 7. 1,1-Diethoxyethane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

1,1-Diethoxybutane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3658-95-5

This technical guide provides an in-depth overview of 1,1-diethoxybutane, a valuable acetal in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on its properties, synthesis, and applications, particularly its role as a protecting group for aldehydes.

Molecular Structure and Identification

This compound, also known as butyraldehyde diethyl acetal, is an organic compound with the chemical formula C8H18O2.[1] Structurally, it features a central carbon atom bonded to a butyl group, a hydrogen atom, and two ethoxy groups. This acetal functional group renders it stable under neutral and basic conditions, a key characteristic exploited in organic synthesis.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | CCCC(OCC)OCC[1] |

| InChIKey | UVHXZFGCCJLFMX-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, application in reactions, and purification.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 146.23 g/mol [1] |

| Boiling Point | 143-145 °C |

| Density | 0.829 g/mL at 20 °C |

| Refractive Index | n20/D 1.396 |

| Flash Point | 30 °C |

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[1][2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectral data for butyraldehyde diethyl acetal has been reported.[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of butyraldehyde with ethanol. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative procedure for the synthesis of acetals and can be adapted for this compound.

Materials:

-

Butyraldehyde

-

Anhydrous Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-47)[4]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for workup (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add butyraldehyde and a molar excess of anhydrous ethanol (typically 2-3 equivalents). Add a catalytic amount of the acid catalyst.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using a Dean-Stark apparatus or by passing the condensate through a soxhlet extractor containing a drying agent.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde.

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Application in Organic Synthesis: A Protecting Group for Aldehydes

In the context of drug development and complex molecule synthesis, the management of reactive functional groups is paramount. Aldehydes are highly reactive and can undergo undesired transformations under various reaction conditions. The protection of aldehydes as acetals, such as this compound, is a common and effective strategy.

The Logic of Aldehyde Protection:

The core principle involves the temporary conversion of a reactive aldehyde into a less reactive acetal. This acetal is stable to a range of reagents and conditions, particularly basic and nucleophilic environments, allowing for chemical modifications elsewhere in the molecule. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

Caption: Workflow for using this compound as a protecting group.

Reactivity and Stability:

-

Stability: this compound is stable under neutral and basic conditions.[5] This makes it an ideal protecting group for reactions involving Grignard reagents, organolithiums, hydrides, and other basic or nucleophilic reagents.

-

Reactivity (Deprotection): The acetal is readily cleaved under acidic conditions to regenerate the parent aldehyde.[5] This hydrolysis is typically rapid and can be achieved with dilute aqueous acid.

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.

Hazard Summary:

| Hazard | Description |

| Flammability | Flammable liquid and vapor. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a cool, well-ventilated area in a tightly closed container.

This technical guide provides a comprehensive overview of this compound, highlighting its key properties and its significant role as a protecting group in organic synthesis. For researchers and professionals in drug development, a thorough understanding of such reagents is essential for the successful design and execution of synthetic routes to complex bioactive molecules.

References

Solubility Profile of 1,1-Diethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1-diethoxybutane (also known as butyraldehyde diethyl acetal) in various solvents. Understanding the solubility characteristics of this acetal is crucial for its application in chemical synthesis, formulation development, and purification processes. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specific amount of a solvent at a given temperature to form a saturated solution. It is typically expressed in units such as grams per liter (g/L) or milligrams per liter (mg/L).

Miscibility , in contrast, is a qualitative term describing the ability of two liquids to mix in all proportions, resulting in a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in each other.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| CAS Number | 3658-95-5 |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Clear, colorless liquid |

| Density | Approximately 0.829 g/mL at 20°C |

| Boiling Point | 143°C at 760 mmHg |

| Flash Point | 30°C |

Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound, a relatively non-polar molecule with ether linkages, is expected to be low in polar solvents like water and high in non-polar organic solvents.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited. The following table summarizes the known values.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 (estimated) | 1068 mg/L[1][2] |

| Alcohol | Not Specified | Soluble[1][2] |

Some sources describe the solubility of this compound in water as "practically insoluble"[3]. This qualitative description is consistent with the low quantitative value. A similar compound, 1,1-diethoxyethane, is reported to be moderately soluble in water and highly soluble in non-polar organic solvents such as hexane and diethyl ether[4]. Butyraldehyde, a related aldehyde, is miscible with most organic solvents[5]. This suggests that this compound is likely miscible with a wide range of common organic solvents.

Experimental Protocols

The following are detailed methodologies for determining the miscibility and quantitative solubility of this compound in various solvents.

Protocol 1: Determination of Miscibility

This protocol provides a straightforward method for qualitatively assessing whether this compound is miscible with a given liquid solvent.

Objective: To visually determine if this compound and a selected solvent are miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass vials with caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Initial Mixing: In a clean, dry glass vial, add equal volumes (e.g., 2 mL) of this compound and the test solvent.

-

Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

-

Interpretation of Results:

-

Miscible: A single, clear, and homogeneous phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers with a visible meniscus indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

-

-

Confirmation at Different Ratios: To confirm complete miscibility, repeat the procedure with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all tested proportions confirms miscibility.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the precise solubility of this compound in a solvent at a specific temperature. This method is particularly useful for systems where the solute and solvent are not fully miscible.

Objective: To quantitatively determine the solubility of this compound in a solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest

-

Sealed, temperature-controlled shaker bath

-

Glass flasks or vials

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solution)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solute ensures that a saturated solution is formed.

-

Place the sealed flask in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved this compound at the end of this period confirms saturation.

-

-

Sample Preparation:

-

Allow the mixture to stand undisturbed in the temperature-controlled bath for several hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer) using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved micro-droplets of this compound.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the filtered saturated sample and the calibration standards using a validated GC-FID method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of this compound determined in the saturated solution, expressed in the desired units (e.g., mg/L or g/100 mL).

-

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

In-Depth Technical Guide: Toxicological and Safety Profile of 1,1-Diethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety information for 1,1-Diethoxybutane (CAS No: 3658-95-5). A thorough review of publicly accessible data, including Safety Data Sheets (SDS), chemical databases, and regulatory information, was conducted. The findings indicate that while this compound is consistently classified as a flammable liquid, a skin irritant, and a serious eye irritant, there is a significant lack of quantitative experimental data for key toxicological endpoints. This document summarizes the existing hazard information, highlights the data gaps, and provides context with information on related chemical structures where appropriate. The content is structured to serve as a foundational resource for professionals in research and drug development who may be handling or evaluating this chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for safe handling, storage, and experimental design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3658-95-5 | [1][2] |

| EC Number | 222-913-5 | [2] |

| Molecular Formula | C₈H₁₈O₂ | [1][3] |

| Molecular Weight | 146.23 g/mol | [1][3] |

| Synonyms | Butyraldehyde diethyl acetal, n-Butyraldehyde diethyl acetal | [1][3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 143 °C at 760 mmHg | |

| Density | 0.820 - 0.829 g/cm³ at 20-25 °C | [5] |

| Flash Point | 28.89 - 30 °C (84 - 86 °F) | [2][5] |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Refractive Index | 1.393 - 1.399 at 20 °C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant effects on skin and eyes. Some sources also indicate a potential for skin sensitization.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapourH226: Flammable liquid and vapour | [1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction | [1] |

Note: The classification for flammable liquids and the inclusion of skin sensitization may vary between suppliers based on the data they have considered.

References

GHS Hazard Classification of 1,1-Diethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1,1-Diethoxybutane (CAS No. 3658-95-5). This document details the known hazards, summarizes relevant quantitative data, and outlines the standardized experimental protocols used to determine these classifications.

Executive Summary

This compound is a flammable liquid that is also classified as a skin and eye irritant. A significant portion of notifications to the ECHA C&L Inventory also indicate a potential for skin sensitization. This guide synthesizes available data to provide a clear understanding of its hazard profile for safe handling and use in research and development settings.

GHS Hazard Classification

The GHS classification for this compound is summarized below, based on aggregated data from multiple sources. It is important to note that classifications can vary slightly between suppliers and regulatory bodies.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | Flame | Danger / Warning | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation[1] |

| Skin Sensitization | Category 1 | Exclamation Mark | Warning | H317: May cause an allergic skin reaction[1] |

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented in the following tables.

Table 3.1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Boiling Point | 143 °C at 760 mmHg | [2] |

| Density | 0.829 g/mL at 20 °C | [2] |

| Flash Point | 30 °C (86 °F) | [3] |

Table 3.2: Toxicological Data Summary

| Endpoint | Classification | Notes |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols

Flammability Testing

The flash point and boiling point are key parameters for classifying flammable liquids.

-

Flash Point Determination: The flash point is typically determined using a closed-cup apparatus (e.g., Pensky-Martens or Abel) or an open-cup apparatus (e.g., Cleveland open cup). A sample is heated, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.

-

Boiling Point Determination: The boiling point is determined by heating the liquid and observing the temperature at which it boils at standard atmospheric pressure.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the preferred species.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²).

-

Exposure: The substance is held in contact with the skin under a semi-occlusive dressing for a period of 4 hours.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Classification: The severity and reversibility of the skin reactions are scored to determine the irritation category.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of effects.

-

Classification: The severity and reversibility of the ocular lesions are scored to classify the substance.

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for determining the skin sensitization potential of a chemical.

-

Test Animal: The mouse is the designated species for this assay.

-

Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

Mechanism: The principle of the LLNA is that sensitizers induce a proliferation of lymphocytes in the draining auricular lymph nodes.

-

Measurement: On day 6, the animals are euthanized, and the draining lymph nodes are excised. The proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.

-

Classification: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI of 3 or greater is indicative of a skin sensitizer.

Logical and Biological Pathways

GHS Classification Workflow

The following diagram illustrates the general workflow for classifying a chemical according to the GHS for the hazards identified for this compound.

Caption: GHS classification workflow for this compound.

General Metabolic Pathway of Acetals

While specific metabolic pathways for this compound have not been detailed in the available literature, acetals, in general, are known to be hydrolyzed to their corresponding aldehydes and alcohols, especially under acidic conditions. The aldehyde can then be further metabolized. The following diagram illustrates this general pathway.

Caption: Generalized metabolic pathway of acetals.

It is important to note that the toxicological effects observed, such as skin and eye irritation, are likely due to the direct action of this compound itself on biological tissues rather than its metabolites.

Conclusion

This compound is a chemical with significant physical and health hazards that require careful management in a laboratory setting. It is a flammable liquid that can cause skin and eye irritation, and may also lead to skin sensitization. Researchers and drug development professionals should adhere to the safety precautions outlined in the safety data sheet (SDS), including the use of appropriate personal protective equipment (PPE), handling in well-ventilated areas, and avoiding sources of ignition. This guide provides a foundational understanding of its hazard profile to support risk assessment and ensure safe handling.

References

Environmental Fate and Impact of 1,1-Diethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and potential ecological impact of 1,1-diethoxybutane (also known as butyraldehyde diethyl acetal). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes available information on its physical and chemical properties, alongside data from structurally similar compounds such as short-chain aliphatic acetals and its hydrolysis product, butyraldehyde. The document outlines expected environmental distribution, degradation pathways, and potential for bioaccumulation and ecotoxicity. Standardized experimental protocols, based on OECD guidelines, are provided to facilitate further research and fill existing data gaps. This guide aims to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a proactive approach to environmental risk assessment.

Introduction

This compound is an organic compound with applications in various industrial sectors, including as a fragrance ingredient and a chemical intermediate. As with any chemical that has the potential for environmental release, a thorough understanding of its environmental fate and impact is crucial for responsible production, use, and disposal. This guide addresses the core aspects of the environmental profile of this compound, including its physicochemical properties, and its expected behavior in air, water, and soil.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. The available data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [1][2] |

| Molecular Weight | 146.23 g/mol | [2] |

| CAS Number | 3658-95-5 | [2] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 143 °C at 760 mmHg | [1][2] |

| Density | 0.820 - 0.829 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 6.833 mmHg at 25 °C (estimated) | [1][2] |

| Flash Point | 28.89 °C (84.00 °F) | [1][2] |

| Water Solubility | 1068 mg/L at 25 °C (estimated) | [2][3] |

| logP (o/w) | 2.041 (estimated) | [2] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Abiotic Degradation

Hydrolysis:

Acetals are known to be susceptible to hydrolysis under acidic conditions, breaking down into their constituent alcohol and aldehyde. In the case of this compound, hydrolysis would yield ethanol and butyraldehyde.[4][5] This reaction is generally slow at neutral pH and is catalyzed by acids.[6] Therefore, in acidic environmental compartments such as some soils and surface waters, hydrolysis is expected to be a significant degradation pathway.

dot

Caption: Acid-catalyzed hydrolysis of this compound.

Photolysis:

Direct photolysis of this compound is not expected to be a significant environmental fate process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, its hydrolysis product, butyraldehyde, can undergo direct photolysis.[7] Indirect photooxidation in the atmosphere, primarily through reactions with hydroxyl radicals, is likely to be the main atmospheric degradation pathway for volatilized this compound. The estimated atmospheric half-life for butyraldehyde due to reaction with hydroxyl radicals is approximately 19 hours.[7]

Biodegradation

dot

Caption: Postulated biodegradation pathway for this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (logP). With an estimated logP of 2.041, this compound has a low to moderate potential for bioaccumulation.[2] Furthermore, its expected rapid metabolism would limit its persistence in organisms.

Ecotoxicity

There is a lack of specific ecotoxicity data for this compound. However, the toxicity of its hydrolysis product, butyraldehyde, can provide some indication of its potential environmental impact. Butyraldehyde has been shown to have moderate acute toxicity to aquatic organisms.[10] It is important to note that the parent compound, this compound, may exhibit different toxicity profiles.

| Organism | Endpoint | Value (Butyraldehyde) | Reference |

| Fish (e.g., Pimephales promelas) | 96-hour LC50 | 25 mg/L | [10] |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | 83 mg/L | [10] |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour ErC50 | 45 mg/L | [10] |

Experimental Protocols

To address the data gaps for this compound, the following standardized experimental protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended.[1][11][12][13][14]

Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (4, 7, and 9).

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution in sterile, sealed test vessels.

-

Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C).

-

At selected time intervals, withdraw samples from each test vessel.

-

Analyze the concentration of this compound and its hydrolysis products (butyraldehyde and ethanol) using a suitable analytical method (e.g., gas chromatography).

-

Determine the hydrolysis rate constant and half-life at each pH.

dot

Caption: Experimental workflow for hydrolysis testing.

Ready Biodegradability (OECD Guideline 301)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

-

Prepare a mineral medium and inoculate it with a mixed population of aerobic microorganisms (e.g., from activated sludge).

-

Add this compound as the sole source of organic carbon to the test flasks.

-

Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-24 °C) with shaking.

-

Measure the degradation of this compound over 28 days by monitoring a parameter such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches >60% (for DOC removal or CO₂ evolution) or >70% (for oxygen consumption) within the 10-day window of the 28-day test.

Acute Toxicity to Fish (OECD Guideline 203)

Objective: To determine the acute lethal toxicity of this compound to a standard freshwater fish species (e.g., Zebrafish, Danio rerio).

Methodology:

-

Acclimate the test fish to the test conditions.

-

Prepare a series of test concentrations of this compound in dilution water, along with a control group.

-

Expose groups of fish to each test concentration and the control for 96 hours in a semi-static or flow-through system.

-

Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

-

Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.

-

Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms).

Conclusion and Recommendations

While direct experimental data on the environmental fate and impact of this compound are limited, this technical guide provides a scientifically grounded assessment based on its physicochemical properties and the behavior of structurally related compounds. The primary anticipated degradation pathway is hydrolysis to ethanol and butyraldehyde, followed by rapid biodegradation. The potential for bioaccumulation is low to moderate.

To ensure a comprehensive environmental risk assessment, it is strongly recommended that experimental studies be conducted to determine the key environmental fate and ecotoxicity endpoints for this compound. The protocols outlined in this guide provide a framework for generating the necessary data to fill the existing knowledge gaps. This will enable a more accurate prediction of its environmental behavior and allow for the implementation of appropriate risk management measures.

References

- 1. oecd.org [oecd.org]

- 2. butyraldehyde diethyl acetal [flavscents.com]

- 3. butyraldehyde diethyl acetal, 3658-95-5 [thegoodscentscompany.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. tceq.texas.gov [tceq.texas.gov]

- 8. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. tera.org [tera.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. OECD guidelines for chemicals safety testing [chemycal.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Methodological & Application

Laboratory Scale Synthesis of 1,1-Diethoxybutane: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1,1-diethoxybutane, a valuable acetal compound with applications in organic synthesis as a protecting group for butyraldehyde and as a potential fuel additive. Two common and effective synthesis methods are presented: the direct acid-catalyzed acetalization of butanal with ethanol and a Grignard-based approach.

Introduction

This compound, also known as butyraldehyde diethyl acetal, is a stable and versatile derivative of butyraldehyde. The acetal functional group serves as a robust protecting group for the aldehyde moiety, rendering it inert to various nucleophiles and bases. This protection strategy is crucial in multi-step syntheses where the aldehyde's reactivity would otherwise interfere with desired transformations. The formation of this compound is a reversible process, and the aldehyde can be readily regenerated under acidic aqueous conditions. This application note provides detailed experimental procedures, characterization data, and safety information to guide researchers in the successful synthesis and purification of this important chemical intermediate.

Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Method 1: Acid-Catalyzed Acetalization | Method 2: Grignard Synthesis |

| Starting Materials | Butanal, Ethanol, Acid Catalyst (e.g., PTSA) | n-Butylmagnesium bromide, Triethyl orthoformate |

| Reported Yield | High (A similar reaction reports up to 94%) | ~80%[1] |

| Boiling Point | 143-144 °C at 760 mmHg[1] | 143-144 °C at 760 mmHg[1] |

| Density | 0.829 g/mL at 20 °C[1] | 0.829 g/mL at 20 °C[1] |

| Refractive Index (n²⁰/D) | 1.396[1] | 1.396[1] |

| ¹H NMR (CDCl₃, δ) | See Characterization Section | See Characterization Section |

| ¹³C NMR (CDCl₃, δ) | See Characterization Section | See Characterization Section |

| IR (neat, cm⁻¹) | See Characterization Section | See Characterization Section |

Experimental Protocols

Method 1: Acid-Catalyzed Acetalization of Butanal

This method is the most direct approach for the synthesis of this compound. The reaction involves the acid-catalyzed reaction of butanal with an excess of ethanol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the acetal.

Materials:

-

Butanal (butyraldehyde)

-

Anhydrous Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus filled with anhydrous ethanol, add butanal (1.0 eq) and a 3- to 5-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 eq of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting butanal is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a solid catalyst like Amberlyst-15 was used, filter it off. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the excess ethanol and extraction solvent.

-

Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at 143-144 °C.

Method 2: Synthesis via Grignard Reagent

This method provides an alternative route to this compound, starting from an n-butyl Grignard reagent and triethyl orthoformate.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Triethyl orthoformate

-

Crushed ice

-

10% aqueous sodium carbonate solution

-

Anhydrous potassium carbonate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation: In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, place magnesium turnings (1.25 g-atom). Add a small crystal of iodine and 50 mL of anhydrous diethyl ether. Slowly add a solution of n-butyl bromide (1.25 mol) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Triethyl Orthoformate: Cool the Grignard solution to a suitable temperature (e.g., 0 °C) and slowly add triethyl orthoformate (1.0 mol) from the dropping funnel. After the addition, warm the reaction mixture to room temperature and then heat to reflux for 16 hours.[1]

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice to decompose any unreacted Grignard reagent. Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer with water. The aqueous layer should be extracted with diethyl ether.[1]

-

Neutralization and Washing: Combine the organic layers and wash with 10% aqueous sodium carbonate solution, followed by water.[1]

-

Drying and Concentration: Dry the ether solution over anhydrous potassium carbonate. Filter off the drying agent and remove the diethyl ether by distillation.

-

Purification: Purify the residue by fractional distillation to yield this compound, collecting the fraction at 143-144 °C.[1] A yield of around 80% can be expected.[1]

Characterization